

Spectroscopic Data Analysis of 2,3-Dichlorobenzonitrile: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2,3-Dichlorobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorobenzonitrile is a chemical intermediate of significant interest in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control during the drug development and manufacturing processes. This technical guide provides a comprehensive analysis of the spectroscopic data of **2,3-Dichlorobenzonitrile**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Detailed experimental protocols and data interpretation are presented to aid researchers in their analytical endeavors.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,3-Dichlorobenzonitrile**.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for **2,3-Dichlorobenzonitrile**

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
7.75	dd	J = 7.9, 1.5 Hz	H-6
7.66	dd	J = 7.7, 1.5 Hz	H-4
7.42	t	J = 7.8 Hz	H-5

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shifts for **2,3-Dichlorobenzonitrile**

Chemical Shift (ppm)	Assignment
137.7	C-2
134.5	C-6
130.2	C-4
127.8	C-5
115.2	C-1
111.8	CN

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Mass Spectrometry Data

Table 3: Key Mass Spectrometry Peaks for **2,3-Dichlorobenzonitrile**

m/z	Relative Intensity	Proposed Fragment
171	High	[M] ⁺ (Molecular Ion)
173	High	[M+2] ⁺ (Isotope Peak)
136	Moderate	[M-Cl] ⁺
109	Moderate	[M-2Cl] ⁺ or [C ₇ H ₃ N] ⁺
100	Moderate	[C ₆ H ₂ Cl] ⁺

Ionization Mode: Electron Ionization (EI)

FT-IR Spectroscopic Data

Table 4: FT-IR Absorption Bands for **2,3-Dichlorobenzonitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2230	Strong	C≡N stretch
~1580, 1450	Medium-Strong	C=C aromatic ring stretches
~3100-3000	Medium-Weak	C-H aromatic stretch
~800-600	Strong	C-Cl stretch

Sample Preparation: KBr pellet or thin film.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard laboratory practices and can be adapted to specific instrumentation.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **2,3-Dichlorobenzonitrile** for structural elucidation.

Materials:

- **2,3-Dichlorobenzonitrile**
- Deuterated chloroform (CDCl_3) with 0.03% (v/v) Tetramethylsilane (TMS)
- 5 mm NMR tubes
- Volumetric flask and pipette

Procedure:

- Sample Preparation: Accurately weigh approximately 10-20 mg of **2,3-Dichlorobenzonitrile** and dissolve it in approximately 0.6 mL of CDCl_3 containing TMS in a clean, dry vial.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - Spectrometer: Bruker Avance III HD 500 (or equivalent) operating at 500 MHz for ^1H and 126 MHz for ^{13}C .
 - Probe: 5 mm BBFO probe.
 - Temperature: 298 K.
- ^1H NMR Acquisition:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Acquisition Time: ~3 seconds
 - Relaxation Delay: 1 second
- ^{13}C NMR Acquisition:
 - Pulse Program: zgpg30 (proton decoupled)

- Number of Scans: 1024
- Acquisition Time: ~1 second
- Relaxation Delay: 2 seconds
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **2,3-Dichlorobenzonitrile** using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

- **2,3-Dichlorobenzonitrile**
- Dichloromethane (DCM), HPLC grade
- GC vial with insert

Procedure:

- Sample Preparation: Prepare a dilute solution of **2,3-Dichlorobenzonitrile** (approximately 1 mg/mL) in dichloromethane.
- Instrumentation:
 - GC: Agilent 7890B (or equivalent)
 - MS: Agilent 5977A MSD (or equivalent)
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness)
- GC Conditions:
 - Inlet Temperature: 250 $^{\circ}\text{C}$

- Injection Volume: 1 μ L
- Split Ratio: 50:1
- Carrier Gas: Helium at a constant flow of 1 mL/min
- Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C
 - Scan Range: 40-300 m/z
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose structures for the major fragment ions.

FT-IR Spectroscopy

Objective: To identify the functional groups present in **2,3-Dichlorobenzonitrile** using FT-IR spectroscopy.

Materials:

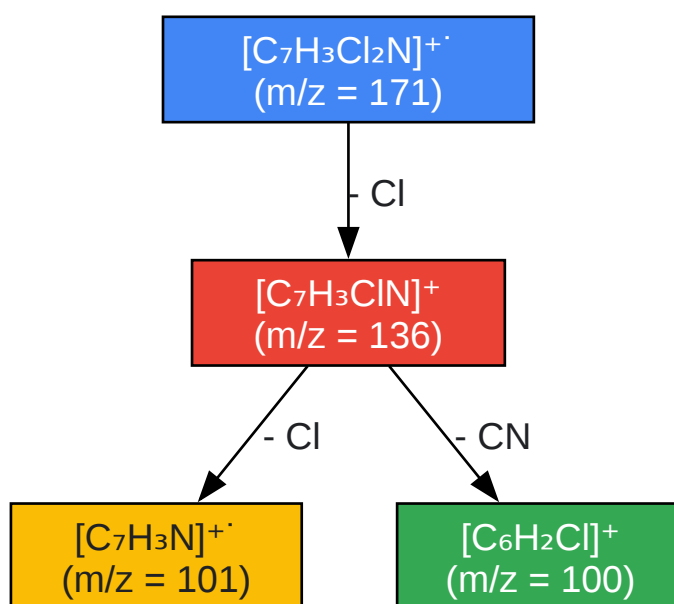
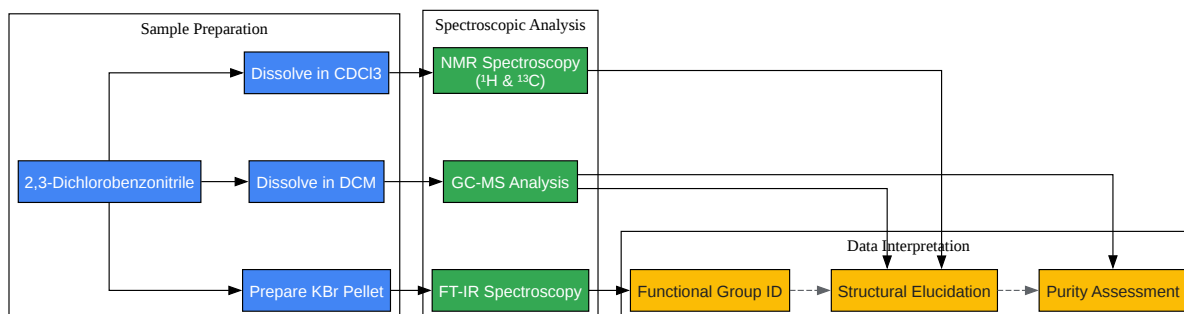
- **2,3-Dichlorobenzonitrile**
- Potassium bromide (KBr), spectroscopic grade
- Agate mortar and pestle
- Pellet press

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind a small amount (1-2 mg) of **2,3-Dichlorobenzonitrile** with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Instrumentation:
 - Spectrometer: PerkinElmer Spectrum Two FT-IR (or equivalent)
 - Detector: DTGS
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Number of Scans: 16
 - Resolution: 4 cm^{-1}
 - Spectral Range: $4000\text{-}400\text{ cm}^{-1}$
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow for the spectroscopic analysis of **2,3-Dichlorobenzonitrile**.



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